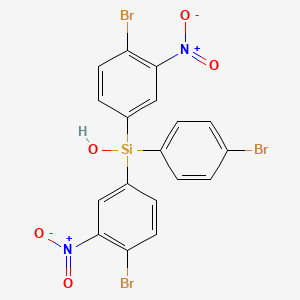
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of bromine and nitro groups attached to phenyl rings, which are further bonded to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol typically involves multi-step organic reactions. One common method includes the bromination of phenyl rings followed by nitration. The brominated phenyl rings are then reacted with silicon-containing reagents to form the desired organosilicon compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules due to its ability to interact with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups allows it to form specific interactions with these targets, potentially inhibiting or activating certain biological pathways. The silicon atom in the compound can also play a role in stabilizing the molecular structure and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-bromophenyl)silane: Another organosilicon compound with similar bromine-substituted phenyl rings.
Bis(4-bromophenyl)silanediol: Contains two bromine-substituted phenyl rings and two hydroxyl groups attached to silicon.
Tris(4-bromophenyl)silanol: Contains three bromine-substituted phenyl rings and one hydroxyl group attached to silicon.
Uniqueness
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups with the silicon atom makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
58102-01-5 |
|---|---|
Molecular Formula |
C18H11Br3N2O5Si |
Molecular Weight |
603.1 g/mol |
IUPAC Name |
bis(4-bromo-3-nitrophenyl)-(4-bromophenyl)-hydroxysilane |
InChI |
InChI=1S/C18H11Br3N2O5Si/c19-11-1-3-12(4-2-11)29(28,13-5-7-15(20)17(9-13)22(24)25)14-6-8-16(21)18(10-14)23(26)27/h1-10,28H |
InChI Key |
LKANTOFAXAPZMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[Si](C2=CC(=C(C=C2)Br)[N+](=O)[O-])(C3=CC(=C(C=C3)Br)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















